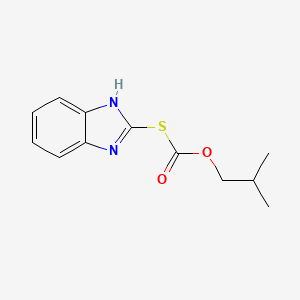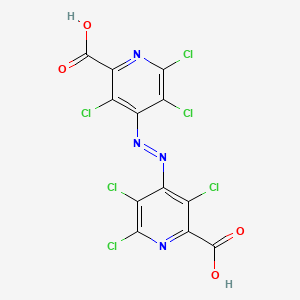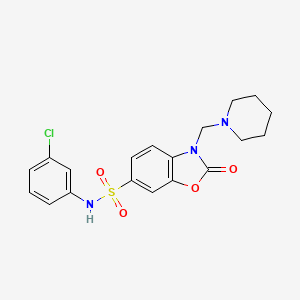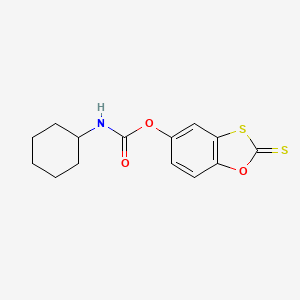
4,6-dibromo-7-methyl-2-oxo-1,3-benzoxathiol-5-yl benzenesulfonate
Descripción general
Descripción
4,6-dibromo-7-methyl-2-oxo-1,3-benzoxathiol-5-yl benzenesulfonate, also known as DBMB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the benzoxathiol family of compounds, which are known for their diverse biological activities. DBMB has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 4,6-dibromo-7-methyl-2-oxo-1,3-benzoxathiol-5-yl benzenesulfonate is not fully understood, but it is thought to involve the inhibition of certain enzymes and pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. This inhibition leads to a decrease in inflammation and pain. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial effects. It has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins. This inhibition leads to a decrease in inflammation and pain. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been shown to have anti-microbial effects against a range of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,6-dibromo-7-methyl-2-oxo-1,3-benzoxathiol-5-yl benzenesulfonate has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily produced in large quantities, making it readily available for research purposes. It has also been extensively studied, with a range of biological activities and mechanisms of action well established. However, there are also limitations to its use in lab experiments. It can be difficult to work with due to its low solubility in water, and its effects can be dependent on factors such as dosage and duration of exposure.
Direcciones Futuras
There are a number of future directions for research on 4,6-dibromo-7-methyl-2-oxo-1,3-benzoxathiol-5-yl benzenesulfonate. One potential area of focus is the development of new synthetic analogs with improved solubility and bioavailability. Another area of research could be the investigation of the potential use of this compound in combination with other drugs or therapies to enhance its effects. Additionally, further research could be conducted to better understand the mechanisms of action of this compound and its potential applications in a range of fields, including pharmacology and biotechnology.
Aplicaciones Científicas De Investigación
4,6-dibromo-7-methyl-2-oxo-1,3-benzoxathiol-5-yl benzenesulfonate has been extensively studied for its potential applications in scientific research. It has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. These properties make it a promising candidate for further research in a range of fields, including pharmacology and biotechnology.
Propiedades
IUPAC Name |
(4,6-dibromo-7-methyl-2-oxo-1,3-benzoxathiol-5-yl) benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2O5S2/c1-7-9(15)12(10(16)13-11(7)20-14(17)22-13)21-23(18,19)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOFGFLCVONCJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C(=C1Br)OS(=O)(=O)C3=CC=CC=C3)Br)SC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-{[bis(2-hydroxyethyl)amino]methyl}-1,3-benzoxazole-2(3H)-thione](/img/structure/B3822585.png)
![[(6-bromo-1,3-benzoxazol-2-yl)thio]acetic acid](/img/structure/B3822587.png)
![2-{methyl[(4-methylphenyl)sulfonyl]amino}ethyl phenylcarbamate](/img/structure/B3822595.png)


![N~3~-butyl-N~3~-[(4-methylphenyl)sulfonyl]-beta-alaninamide](/img/structure/B3822634.png)
![2-{[(2-ethoxy-2-oxoethyl)amino]carbonyl}-1-cyclohexene-1-carboxylic acid](/img/structure/B3822637.png)



